molecular formula C3H2BrO3- B1662131 bromopyruvic acid CAS No. 1113-59-3

bromopyruvic acid

Cat. No.: B1662131
CAS No.: 1113-59-3
M. Wt: 165.95 g/mol
InChI Key: PRRZDZJYSJLDBS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromopyruvate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-bromopyruvic acid, arising from deprotonation of the carboxy group. It is functionally related to a pyruvate. It is a conjugate base of a 3-bromopyruvic acid.

Mechanism of Action

Target of Action

3-Bromopyruvic acid (3-BP) is a potent anticancer compound that targets key enzymes involved in energy metabolism in cancer cells . The primary targets of 3-BP are glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase II (HK II) . These enzymes play crucial roles in glycolysis, a metabolic pathway that is often upregulated in cancer cells .

Mode of Action

3-BP acts as an alkylating agent and an antimetabolite of pyruvate . It inhibits its targets by alkylation, typically at cysteine side-chains, leading to the disruption of disulfide bridges . This inhibition disrupts the normal function of these enzymes, thereby suppressing glycolysis and mitochondrial metabolism .

Biochemical Pathways

The inhibition of GAPDH and HK II by 3-BP disrupts the glycolytic pathway, reducing the production of ATP, a key energy molecule . This disruption of energy production is particularly detrimental to cancer cells, which rely heavily on glycolysis for their energy needs . Additionally, 3-BP has been shown to harm mitochondrial NADH dehydrogenase activity .

Pharmacokinetics

It is known that 3-bp can be delivered into cells via the pyruvate transporter system . Once inside the cell, 3-BP exerts its effects on its target enzymes.

Result of Action

The action of 3-BP leads to a decrease in ATP production, causing energy depletion in cancer cells . This energy depletion can lead to cell death, thereby preventing tumor growth and even eradicating existing tumors . Furthermore, 3-BP has been shown to reduce the proliferation of certain types of cancer cells .

Action Environment

The efficacy of 3-BP can be influenced by environmental factors such as nutrient availability. For instance, starvation has been shown to sensitize certain cancer cells to 3-BP treatment . Additionally, the overexpression of certain proteins, such as proteasome activator (PA) 28, can lead to a partial resistance to the stress provoked by 3-BP .

Biochemical Analysis

Biochemical Properties

3-Bromopyruvic acid is known to interact with several enzymes, proteins, and other biomolecules. The primary intracellular target of 3-Bromopyruvic acid is glyceraldehyde-3-phosphate dehydrogenase, which is highly sensitive to inhibition by 3-Bromopyruvic acid . It also inhibits key glycolytic enzymes including hexokinase II , glyceraldehyde 3-phosphate dehydrogenase (GAPDH) , and lactate dehydrogenase (LDH) .

Cellular Effects

3-Bromopyruvic acid has significant effects on various types of cells and cellular processes. It suppresses cancer cell growth by targeting glycolytic and mitochondrial metabolism . It has been shown to decrease proliferation of hepatocellular carcinoma cells and reduce tumor growth in animal studies . It also influences cell function by disrupting glucose metabolism leading to cell death .

Molecular Mechanism

3-Bromopyruvic acid exerts its effects at the molecular level through several mechanisms. It is a strong alkylating agent and it irreversibly alkylates the glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), resulting in the disruption of glucose metabolism leading to cell death .

Dosage Effects in Animal Models

In animal models, the effects of 3-Bromopyruvic acid vary with different dosages. For instance, 3-Bromopyruvic acid treatment (50 mg/kg ip. daily, 6 days/week for three weeks) was effective in attenuating tumor growth and causing tumor necrosis in a hepatocellular carcinoma mouse xenograft model .

Metabolic Pathways

3-Bromopyruvic acid is involved in the glycolytic pathway, where it inhibits key enzymes and disrupts glucose metabolism . It also targets mitochondrial metabolism .

Transport and Distribution

3-Bromopyruvic acid is transported into cells via the pyruvate transporter system . Once intracellular, it interacts with various biomolecules to exert its effects

Subcellular Localization

Given its role as a glycolytic inhibitor and its effects on mitochondrial metabolism, it can be inferred that it likely localizes to the cytoplasm and mitochondria where these metabolic processes occur .

Properties

CAS No.

1113-59-3

Molecular Formula

C3H2BrO3-

Molecular Weight

165.95 g/mol

IUPAC Name

3-bromo-2-oxopropanoate

InChI

InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1

InChI Key

PRRZDZJYSJLDBS-UHFFFAOYSA-M

SMILES

C(C(=O)C(=O)O)Br

Canonical SMILES

C(C(=O)C(=O)[O-])Br

Key on ui other cas no.

1113-59-3

Pictograms

Corrosive

Synonyms

3-bromopyruvate
3-bromopyruvic acid
bromopyruvate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bromopyruvic acid
Reactant of Route 2
bromopyruvic acid
Reactant of Route 3
Reactant of Route 3
bromopyruvic acid
Reactant of Route 4
Reactant of Route 4
bromopyruvic acid
Reactant of Route 5
bromopyruvic acid
Reactant of Route 6
Reactant of Route 6
bromopyruvic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.